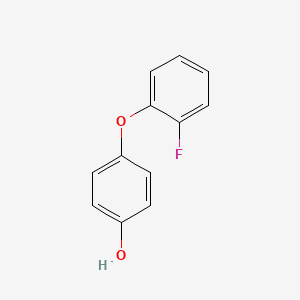

4-(2-Fluorophenoxy)phenol

説明

Structure

3D Structure

特性

IUPAC Name |

4-(2-fluorophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVGTPXAULRILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312455 | |

| Record name | 4-(2-Fluorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-21-2 | |

| Record name | 4-(2-Fluorophenoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Fluorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Fluorophenoxy Phenol and Analogous Structures

Direct Synthesis Routes for 4-(2-Fluorophenoxy)phenol

Direct synthesis focuses on constructing the diaryl ether core in a single key step. These approaches include nucleophilic aromatic substitution, the hydrolysis of precursor esters, and metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming diaryl ethers, particularly when one of the aromatic rings is "activated" by electron-withdrawing groups. osti.govyoutube.com In the context of this compound synthesis, this typically involves the reaction of a phenoxide nucleophile with an activated fluoro-aromatic compound. The reaction between an aryl halide and a phenol (B47542) derivative, such as resorcinol, proceeds via a nucleophilic aromatic substitution mechanism. nih.gov Under basic conditions, the phenol is deprotonated to form a more nucleophilic phenoxide, which then attacks the electron-deficient aromatic ring of the aryl halide, displacing the halide leaving group. nih.gov

The reactivity in SNAr reactions is often enhanced when the leaving group is fluoride (B91410), and the aromatic ring contains strong electron-withdrawing substituents (e.g., nitro groups) at the ortho and para positions. youtube.com However, strategies have been developed for the SNAr of unactivated arenes. osti.gov For instance, the reaction of pentafluoropyridine (B1199360) with various O-nucleophiles occurs selectively at the 4-position under mild conditions. mdpi.com The general scheme involves a base-mediated reaction between a fluorophenol and a suitable phenol partner.

Table 1: Representative SNAr Reaction Conditions for Diaryl Ether Synthesis

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pentafluoropyridine | 4-(2-Bromoethyl)phenol | Cesium Carbonate | Acetonitrile | Room Temp. | 96 |

| 2,6-Dimethyl-4-fluorophenol | Benzoic Acid | NaOH / K₃Fe(CN)₆ | Aq. Acetonitrile | 80 | 83 |

Data compiled from multiple sources for illustrative purposes. osti.govmdpi.comwikipedia.org

An alternative route to this compound involves the synthesis of a stable ester precursor, followed by a hydrolysis step to unmask the phenolic hydroxyl group. This multi-step approach can be advantageous when direct coupling methods are low-yielding or incompatible with other functional groups present in the molecule. The initial step involves forming the diaryl ether linkage while one of the hydroxyl groups is protected as an ester.

The final, crucial step is the hydrolysis of the ester bond. This transformation is a well-established reaction in organic chemistry. For example, the degradation of parabens (4-hydroxybenzoic acid esters) begins with the hydrolysis of the ester bond to yield 4-hydroxybenzoic acid, which is then further transformed. researchgate.net This process can be achieved under acidic or basic conditions, or enzymatically. researchgate.net Similarly, phenylsulfamate esters have been shown to hydrolyze via an associative SN2(S) mechanism where water acts as the nucleophile, attacking the sulfur atom and cleaving the S–O bond. rsc.org This general principle of ester cleavage to liberate a free phenol is applicable to the synthesis of this compound from an appropriate ester intermediate.

Ullmann-type condensations are powerful, copper-catalyzed methods for the formation of C-O bonds, leading to diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210 °C) and polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org

Modern advancements have led to milder reaction conditions. The use of ligands such as N,N-dimethylglycine can promote the copper-catalyzed coupling of phenols and aryl halides at significantly lower temperatures, around 90 °C. organic-chemistry.org These improved methods show tolerance for a variety of functional groups on both the aryl halide and the phenol. organic-chemistry.org The reaction mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org The choice of ligand, base, and solvent can significantly influence the reaction's efficiency. arkat-usa.org

Table 2: Conditions for Ullmann Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Aryl Iodides/Bromides | Various Phenols | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 |

| 2-Bromonaphthalene | p-Cresol | CuI / PPh₃ | K₂CO₃ | Toluene | 100 |

Data compiled from multiple sources illustrating various Ullmann-type conditions. organic-chemistry.orgarkat-usa.orgresearchgate.net

Synthesis of Key Precursors and Intermediates Related to this compound

The synthesis of derivatives and variants of this compound often requires the preparation of specific precursors that already contain the core diaryl ether structure.

Benzophenone derivatives containing the 4-(2-fluorophenoxy) moiety are important intermediates. A primary method for their synthesis is the Friedel-Crafts acylation. This involves the reaction of an acid chloride or carboxylic acid with an aromatic substrate in the presence of a Lewis acid catalyst. For instance, 4-amino-2-fluorobenzophenone (B8463949) can be synthesized by reacting benzoic acid and 3-fluoroaniline (B1664137) in polyphosphoric acid at high temperatures. prepchem.com Similarly, 4,4'-difluorobenzophenone (B49673) can be prepared by the acylation of fluorobenzene (B45895) with p-fluorobenzoyl chloride or by reacting fluorobenzene with p-fluorobenzotrichloride in the presence of aluminum trichloride, followed by hydrolysis. google.comgoogle.com The synthesis of 4-(2-bromoethoxy)benzophenone (B14662081) has also been achieved through the reaction of 4-hydroxybenzophenone (B119663) with 1,2-dibromoethane. researchgate.net These methods can be adapted to synthesize 4-(2-fluorophenoxy)benzophenone by using 2-fluorophenoxybenzene as the aromatic substrate in a Friedel-Crafts reaction with benzoyl chloride.

Introducing halogen atoms onto the this compound scaffold can be achieved through electrophilic aromatic substitution. The phenolic hydroxyl group is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions of its own ring. The phenoxy group is also an ortho, para-director, though less activating. Selective halogenation can therefore be challenging but achievable under controlled conditions.

A process for producing halogenated phenol compounds from phenol compounds using a semiconductor catalyst with photocatalytic activity has been described. google.com This method allows for position-selective halogenation, which can be difficult to achieve with traditional methods. google.com By carefully selecting reagents and conditions, it is possible to introduce bromine, iodine, or chlorine atoms onto one or both of the aromatic rings of this compound to generate a library of halogenated analogs for further use.

Role of 2-Fluorophenol (B130384) as a Strategic Building Block in Synthesis

2-Fluorophenol is a crucial intermediate in the synthesis of a variety of valuable compounds. guidechem.com Its utility extends to the production of new fluorinated drugs, insecticides, herbicides, and liquid crystal materials. guidechem.com The introduction of a fluorine atom can significantly alter the physiological activity of a molecule due to the atom's high electronegativity and small radius, which leads to a strong carbon-fluorine bond. guidechem.com This unique characteristic makes fluorinated building blocks like 2-fluorophenol highly sought after in drug discovery and organic synthesis. ossila.com

One of the primary applications of 2-fluorophenol is in the synthesis of more complex molecules through various chemical transformations. For instance, it can be used to prepare 1,2-dialkoxy-3-fluorobenzene through a multi-step process involving sulfonation, halogenation, deprotection, etherification, and hydroxylation. guidechem.com Additionally, 2-fluorophenol serves as a precursor for producing 2-fluoro-4-nitrophenol (B1220534) via nitrosation followed by oxidation. guidechem.com

The synthesis of 2-fluorophenol itself can be achieved through several methods, including the diazotization and subsequent hydrolysis of o-fluoroaniline, which is a commonly employed technique due to its simple operation and mild reaction conditions. guidechem.com Other routes involve the hydrolysis of o-fluorobromobenzene. guidechem.com

In the context of forming diaryl ethers, a fluorinated phenol like 2-fluorophenol can be coupled with an aryl halide. This reaction is a fundamental method for creating the aryloxy phenol scaffold. The presence of the fluorine atom on the phenol ring can influence the reactivity and properties of the resulting diaryl ether.

General Synthetic Strategies for Aryloxy Phenol Scaffolds

The construction of the aryloxy phenol skeleton, the core of this compound, is predominantly achieved through the formation of an aryl ether bond. Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. nih.gov Key strategies include the Ullmann condensation and the Buchwald-Hartwig amination, which have been adapted for C-O bond formation. nih.govorganic-chemistry.org

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. acechemistry.co.ukwikipedia.org They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. leah4sci.combyjus.com While their most common application is the alkylation of carbonyl compounds to form alcohols, their utility can be extended to the synthesis of phenols and their derivatives. leah4sci.comsigmaaldrich.com

The synthesis of a phenol, a prerequisite for forming an aryloxy phenol, can be achieved by reacting an aryl Grignard reagent with an oxygen source, followed by an acidic workup. This approach allows for the introduction of a hydroxyl group onto an aromatic ring. Once the phenol is formed, it can then participate in a subsequent coupling reaction to form the desired diaryl ether.

However, it is important to note that Grignard reagents are highly reactive towards protic solvents, such as water and alcohols, which will destroy the reagent. acechemistry.co.ukleah4sci.com This necessitates the use of dry, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) during their preparation and use. acechemistry.co.ukleah4sci.com

Catalyst-mediated reactions are the most prevalent and efficient methods for synthesizing diaryl ethers. nih.gov These reactions typically involve the coupling of a phenol with an aryl halide in the presence of a metal catalyst. nih.govjsynthchem.com

Ullmann Condensation: The classical Ullmann condensation, first reported in 1905, involves the copper-catalyzed reaction of a phenol with an aryl halide. synarchive.comwikipedia.org Traditionally, this reaction required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, significant advancements have been made to improve the efficiency and mildness of this reaction. Modern Ullmann-type reactions often employ soluble copper catalysts and various ligands to facilitate the coupling under milder conditions. wikipedia.orgacs.org The use of ligands such as N,N-dimethylglycine can promote the reaction at lower temperatures. organic-chemistry.org

Buchwald-Hartwig Ether Synthesis: The palladium-catalyzed Buchwald-Hartwig amination has been successfully adapted for the synthesis of aryl ethers. organic-chemistry.orgwikipedia.org This method offers a powerful alternative to the Ullmann condensation and has seen significant development to expand its substrate scope. princeton.edu The reaction involves the coupling of an alcohol or phenol with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. princeton.edugoogle.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. acsgcipr.org This methodology has been refined to allow for the coupling of a wide range of substrates under increasingly mild conditions. princeton.edu

Other Catalyst Systems: Besides copper and palladium, other transition metals like nickel and iron have also been explored for catalyzing the formation of diaryl ethers. acsgcipr.orgacs.org Nickel-based catalysts have shown promise in the cross-coupling of aryl ethers through C-O bond activation. acs.org Furthermore, the development of nanocatalysts, such as copper oxide nanoparticles, has provided efficient and reusable catalytic systems for Ullmann-type couplings. nih.gov These advancements contribute to more sustainable and cost-effective synthetic routes. organic-chemistry.org

The following table summarizes some of the key catalyst systems used in aryl ether bond formation:

| Catalyst System | Key Features | Typical Conditions |

| Ullmann Condensation (Classical) | Copper-mediated | High temperatures (>200°C), stoichiometric copper wikipedia.orgnih.gov |

| Ullmann Condensation (Modern) | Copper-catalyzed with ligands | Lower temperatures, catalytic copper, various ligands (e.g., N,N-dimethylglycine) acs.orgorganic-chemistry.org |

| Buchwald-Hartwig Ether Synthesis | Palladium-catalyzed with phosphine ligands | Mild to moderate temperatures, various bases organic-chemistry.orgprinceton.edu |

| Nanocatalyst Systems | Heterogeneous and reusable catalysts (e.g., CuO NPs) | Varies depending on the specific catalyst nih.gov |

Chemical Reactivity and Derivatization Studies of 4 2 Fluorophenoxy Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is the most reactive site for many chemical transformations of 4-(2-Fluorophenoxy)phenol. Its reactivity stems from the acidity of the phenolic proton and the nucleophilicity of the oxygen atom. The reactivity of this group is analogous to that of other phenols and can be exploited in various common synthetic operations, including etherification and esterification.

Etherification: The hydroxyl group can be readily converted into an ether linkage, most commonly through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a more nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding O-alkylated product. pharmaxchange.info The choice of solvent can influence the outcome, with polar aprotic solvents like DMF or DMSO favoring O-alkylation. pharmaxchange.info

Esterification: The synthesis of esters from this compound can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach. wikipedia.orgmasterorganicchemistry.com This is an equilibrium-driven reaction, often requiring the removal of water to achieve high yields. masterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve faster reaction rates, the phenol can be acylated using more reactive carboxylic acid derivatives such as acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. researchgate.net

| Reaction Type | Reagents | Product Type | General Conditions |

| Etherification | Alkyl Halide, Base (e.g., K2CO3, NaH) | Alkyl Aryl Ether | SN2, Polar Aprotic Solvent |

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H2SO4) | Aryl Ester | Reflux, Water Removal |

| Esterification | Acyl Chloride/Anhydride, Base (e.g., Pyridine) | Aryl Ester | Often at room temperature |

Synthetic Routes to Complex 4-(2-Fluorophenoxy) Derivatized Compounds

The this compound scaffold serves as a key building block for the synthesis of more complex molecules with applications in medicinal chemistry, particularly as kinase inhibitors.

Several series of 4-(2-Fluorophenoxy)quinoline derivatives have been synthesized and evaluated as potent c-Met kinase inhibitors. The general synthetic approach does not start from this compound directly but from a closely related intermediate, 4-(2-fluorophenoxy)aniline. This aniline is typically prepared via an Ullmann condensation between 2-fluorophenol (B130384) and 4-aminophenol or a related protected derivative.

Once 4-(2-fluorophenoxy)aniline is obtained, the quinoline (B57606) core is constructed. A common method involves a cyclization reaction with a β-ketoester, such as diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization in a high-boiling solvent like Dowtherm A to form the quinolone ring. The resulting hydroxyl group at the 4-position of the quinolone is then converted to a chlorine atom using a chlorinating agent like phosphoryl chloride (POCl3) or thionyl chloride (SOCl2). The final step is a nucleophilic aromatic substitution where the 4-chloroquinoline intermediate is reacted with 2-fluorophenol in the presence of a base to install the 4-(2-fluorophenoxy) moiety. However, a more direct route involves the reaction of a pre-formed 4-chloroquinoline with this compound is not the typical route described. Instead, the key bond is often formed by reacting 4-chloroquinolines with 4-aminophenol derivatives that already contain the 2-fluorophenyl group or by constructing the quinoline from 4-(2-fluorophenoxy)aniline.

The 4-(2-fluorophenoxy) moiety has been incorporated into more complex heterocyclic systems, including pyrazolone (B3327878) and triazole derivatives, to create dual c-Met/VEGFR-2 inhibitors. nih.gov The synthetic strategy for these compounds typically begins with the construction of a central pyridine ring bearing the 4-(2-fluorophenoxy) group.

The synthesis starts with 2,4-dichloropyridine. A nucleophilic aromatic substitution is performed where the chlorine at the 4-position is selectively displaced by 2-fluorophenol using a base like potassium carbonate to form 2-chloro-4-(2-fluorophenoxy)pyridine. The remaining chlorine at the 2-position is then substituted with hydrazine (B178648) hydrate. This key intermediate, 2-hydrazinyl-4-(2-fluorophenoxy)pyridine, is the precursor for building both the pyrazolone and triazole rings. nih.gov

Pyrazolone Synthesis: The hydrazinyl intermediate is condensed with a β-ketoester, such as ethyl acetoacetate, which leads to the formation of a pyrazolone ring attached to the pyridine core. nih.gov

Triazole Synthesis: To form a triazole ring, the hydrazinyl intermediate can be treated with various reagents. For example, reaction with formic acid can lead to a simple triazole, while reaction with isothiocyanates followed by cyclization can produce substituted triazolothione derivatives. nih.govfrontiersin.org

This modular approach allows for the synthesis of a diverse library of compounds by varying the substituents on the pyrazolone or triazole rings, enabling detailed structure-activity relationship (SAR) studies. nih.gov

Formation of Phenoxybenzaldehyde and Phenoxypropionic Acid Derivatives

The phenolic hydroxyl group of this compound serves as a key functional handle for further molecular elaboration, particularly in the synthesis of phenoxybenzaldehyde and phenoxypropionic acid derivatives. These transformations typically involve etherification or coupling reactions.

One common strategy to synthesize phenoxybenzaldehyde derivatives is the Williamson ether synthesis. This method would involve the deprotonation of the phenol to form a more nucleophilic phenoxide, which then reacts with a suitably substituted halobenzaldehyde. While specific examples starting from this compound are not detailed in the provided literature, the synthesis of analogous structures like 4-fluoro-3-phenoxy-benzaldehyde acetals illustrates the viability of this approach. This synthesis is achieved through the reaction of a phenolate with a bromo-fluorobenzaldehyde acetal in the presence of a copper catalyst, followed by hydrolysis of the acetal to reveal the aldehyde functionality google.comgoogle.com.

Another established route is the Ullmann condensation, which couples a phenol with an aryl halide at elevated temperatures, typically using a copper catalyst. This approach is versatile for creating the diaryl ether linkage central to these structures.

The synthesis of phenoxypropionic acid derivatives from phenoxyphenols can also be accomplished through several synthetic routes. A prevalent method is the reaction of the corresponding phenoxide with an α-halopropionate ester, followed by hydrolysis of the ester to yield the carboxylic acid. This alkylation reaction is a standard procedure for producing aryloxyalkanoic acids. An alternative approach involves a copper-catalyzed Ullmann-type reaction, coupling a fluorophenol with an iodophenylpropionic acid in the presence of a base prepchem.com. For instance, 2-[4-(2-fluorophenoxy)phenyl]propionic acid has been synthesized by fusing 2-fluorophenol with potassium hydroxide and reacting the resulting phenoxide with 2-(4-iodophenyl)propionic acid and copper powder prepchem.com. This general strategy can be adapted to synthesize a variety of phenoxypropionic acids. The resulting acids are important intermediates, for example, in the synthesis of herbicides google.comnih.gov.

Table 1: Synthetic Strategies for Phenoxybenzaldehyde and Phenoxypropionic Acid Derivatives

| Derivative Class | General Reaction | Key Reagents | Illustrative Precursors |

| Phenoxybenzaldehydes | Williamson Ether Synthesis | Base (e.g., K₂CO₃), Halobenzaldehyde | 4-Hydroxybenzaldehyde derivatives, Phenacyl bromides orientjchem.org |

| Phenoxybenzaldehydes | Ullmann Condensation | Copper catalyst, Aryl halide | Sodium phenolate, 3-bromo-4-fluoro-benzaldehyde ethyleneacetal google.com |

| Phenoxypropionic Acids | Alkylation (Williamson) | Base, α-Halopropionate ester | Phenol, S-2-chloropropionic acid google.com |

| Phenoxypropionic Acids | Ullmann Condensation | Copper powder, Base (e.g., KOH) | 2-Fluorophenol, 2-(4-Iodophenyl)propionic acid prepchem.com |

Construction of Nitrogen-Containing Heterocyclic Systems

The structure of this compound can be incorporated into nitrogen-containing heterocyclic systems, which are significant pharmacophores in medicinal chemistry sciencescholar.us. The synthesis of such systems can be achieved by utilizing the phenol as a building block, where the hydroxyl group allows for its integration into a heterocyclic ring system through multi-step synthetic sequences.

For example, a common strategy involves first synthesizing a phenoxy-substituted intermediate which contains functional groups amenable to cyclization. A relevant example is the use of ethyl 4,4-difluoro-4-phenoxyacetoacetate as a precursor to synthesize various nitrogen-containing heterocycles. This phenoxy-containing compound reacts with nitrogen nucleophiles like benzamidine to form pyrimidines or with o-phenylenediamine to yield benzodiazepines nih.gov. This demonstrates how a phenoxy moiety can be stably carried through heterocycle-forming reaction sequences.

Table 2: Examples of Nitrogen-Containing Heterocycles from Phenoxy Precursors

| Heterocyclic System | Synthetic Approach | Key Intermediate Type | Resulting Heterocycle |

| Pyrimidines | Condensation/Cyclization | Phenoxy-β-ketoester | 2-Phenyl-4-(phenoxydifluoromethyl)-6-hydroxy-pyrimidine nih.gov |

| Benzodiazepines | Condensation/Cyclization | Phenoxy-β-ketoester | 4-(Phenoxy-difluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one nih.gov |

| Benzoxazoles | Condensation | 4-Phenoxybenzaldehyde | Substituted benzoxazoles sigmaaldrich.com |

| Benzothiazoles | Condensation/Cyclization | 4-Phenoxybenzaldehyde | 2-(2-(4-aryloxybenzylidene) hydrazinyl)benzothiazole derivatives sigmaaldrich.com |

| Quinolines | Intramolecular Cyclization | 2-Alkenylanilides | Substituted quinolines clockss.org |

Advanced Spectroscopic and Structural Elucidation of 4 2 Fluorophenoxy Phenol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 4-(2-fluorophenoxy)phenol, distinct signals are expected for the phenolic hydroxyl proton and the aromatic protons of the two phenyl rings. The chemical shift of the phenolic -OH proton can vary depending on the solvent, concentration, and temperature, but typically appears as a broad singlet. researchgate.net The aromatic region of the spectrum is more complex due to the presence of eight protons distributed across two distinct spin systems.

The protons on the phenol (B47542) ring are expected to exhibit a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydroxyl group will appear as a doublet, and the protons meta to the hydroxyl group will also present as a doublet, with coupling constants typical for ortho-coupling (approximately 7-9 Hz).

The protons on the 2-fluorophenoxy ring will show a more complex pattern due to both proton-proton and proton-fluorine couplings. The fluorine atom will influence the chemical shifts of the adjacent protons, generally causing a downfield shift. The coupling between ¹⁹F and the neighboring protons (ortho, meta, and para) will result in additional splitting of the proton signals.

Expected ¹H NMR Spectral Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Phenolic OH | Variable (broad singlet) | s (br) | - |

| H-2', H-6' (Phenol ring) | ~6.9-7.1 | d | J ≈ 8-9 Hz |

| H-3', H-5' (Phenol ring) | ~6.8-7.0 | d | J ≈ 8-9 Hz |

| Aromatic H (2-Fluorophenoxy ring) | ~6.9-7.3 | m | - |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The ¹³C NMR spectrum of this compound would provide complementary structural information, with distinct signals for each of the 12 carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization, the electronegativity of attached atoms, and resonance effects.

The carbon atom attached to the fluorine (C-2 of the fluorophenoxy ring) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. The other carbons in the fluorophenoxy ring will also exhibit smaller two-, three-, and four-bond couplings to the fluorine atom. The carbon atoms of the phenol ring will also have distinct chemical shifts, with the carbon bearing the hydroxyl group (C-4') appearing at a downfield position. The carbon attached to the ether oxygen on both rings will also be shifted downfield.

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected ¹³C-¹⁹F Coupling (JCF, Hz) |

| C-1 (Fluorophenoxy ring) | Downfield | Small |

| C-2 (Fluorophenoxy ring) | Downfield | Large (¹JCF) |

| C-3, C-4, C-5, C-6 (Fluorophenoxy ring) | Aromatic region | Variable |

| C-1' (Phenol ring) | Downfield | - |

| C-2', C-6' (Phenol ring) | Aromatic region | - |

| C-3', C-5' (Phenol ring) | Aromatic region | - |

| C-4' (Phenol ring) | Downfield | - |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

In the IR spectrum of this compound, a characteristic broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to hydrogen bonding. A strong absorption band corresponding to the C-O stretching of the phenol is anticipated around 1200-1260 cm⁻¹. The C-O-C stretching of the diaryl ether linkage will likely appear as a strong band in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region. The C-F stretching vibration of the fluorophenoxy ring is expected to produce a strong absorption in the 1100-1300 cm⁻¹ range.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the aromatic rings. The aromatic C=C stretching vibrations are typically strong in the Raman spectrum. The C-F stretching vibration would also be Raman active.

Key Vibrational Frequencies for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (phenolic) | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Aromatic C=C stretch | 1400-1600 | Strong |

| C-O stretch (phenolic) | 1200-1260 | Moderate |

| C-O-C stretch (ether) | 1200-1250 | Moderate |

| C-F stretch | 1100-1300 | Moderate |

Note: The exact frequencies and intensities would be determined from experimental spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (C₁₂H₉FO₂ = 204.2 g/mol ).

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for phenols is the loss of a hydrogen atom to form a stable phenoxy radical cation. Cleavage of the ether bond is another expected fragmentation pathway, leading to the formation of ions corresponding to the 2-fluorophenoxy radical cation and the phenoxy radical cation, or their corresponding neutral fragments and charged counterparts. The presence of the fluorine atom would be evident in the isotopic pattern of fluorine-containing fragments. A characteristic fragmentation of phenols involves the loss of carbon monoxide (CO) from the molecular ion. docbrown.info

Plausible Fragmentation Pathways for this compound:

| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |

| 204 | [C₁₂H₉FO₂]⁺ | - |

| 203 | [C₁₂H₈FO₂]⁺ | H• |

| 111 | [C₆H₄FO]⁺ | C₆H₅O• |

| 93 | [C₆H₅O]⁺ | C₆H₄FO• |

| 176 | [C₁₁H₉FO]⁺ | CO |

Note: The relative abundances of these fragments would need to be determined from an experimental mass spectrum.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles, providing an accurate picture of its molecular conformation.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| Z | 4 |

| Key Interactions | O-H···O Hydrogen bonding, π-π stacking |

Note: This is a hypothetical representation. Actual crystallographic data can only be obtained through experimental X-ray diffraction analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. Phenols typically exhibit two absorption bands in the UV region arising from π→π* transitions of the benzene ring. docbrown.info For phenol itself, these bands appear around 210 nm and 270 nm. nist.gov

For this compound, the presence of the two aromatic rings connected by an ether linkage constitutes a larger conjugated system compared to phenol alone. This extended conjugation is expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths. The fluorine substituent is not expected to have a major effect on the position of the λmax but may influence the fine structure of the absorption bands. The absorption spectrum is also sensitive to the pH of the solution, as deprotonation of the phenolic hydroxyl group to form the phenoxide ion leads to a significant red shift of the absorption bands. nih.gov

Expected UV-Vis Absorption Data for this compound (in a neutral solvent like ethanol):

| Transition | Expected λmax (nm) |

| π→π* (Band I) | ~270-285 |

| π→π* (Band II) | ~215-230 |

Note: The exact λmax values and molar absorptivities would need to be determined experimentally.

Computational and Theoretical Chemistry Studies of 4 2 Fluorophenoxy Phenol and Analogs

Density Functional Theory (DFT) Calculations

The first step in a DFT study is the optimization of the molecule's geometry to find its lowest energy conformation. redalyc.org This process determines key structural parameters like bond lengths and angles. For a molecule like 4-(2-Fluorophenoxy)phenol, DFT calculations would reveal the dihedral angle between the two phenyl rings, which is crucial for understanding its three-dimensional shape. In a related compound, 2-(4-fluorophenoxy) acetic acid, the structure was optimized, and its calculated geometric parameters were found to be in good agreement with experimental X-ray diffraction data. eurjchem.comeurjchem.comresearchgate.net This validation suggests that DFT can provide a reliable theoretical description of the molecular structure of such compounds.

Table 1: Representative Geometric Parameters from DFT Calculations for a Fluorophenoxy Analog (Note: Data is for the analog 2-(4-fluorophenoxy) acetic acid and is illustrative for this compound)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | C-O-C (ether) | ~118° |

| Dihedral Angle | Phenyl-O-Phenyl | Varies |

This interactive table is based on typical values found in computational studies of similar aromatic ethers.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.orgimperial.ac.uk The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. imist.ma Conversely, a small energy gap suggests the molecule is more reactive. imist.ma For fluorophenoxy compounds, the HOMO is typically localized over the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the entire molecule. eurjchem.comeurjchem.comresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Fluorophenoxy Analog (Note: Data is for the analog 2-(4-fluorophenoxy) acetic acid and is illustrative for this compound)

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.65 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.13 | Energy of the lowest energy electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | 5.52 | Indicates kinetic stability and chemical reactivity. |

| Ionization Potential | I | 6.65 | Energy required to remove an electron. |

| Electron Affinity | A | 1.13 | Energy released when an electron is added. |

| Chemical Hardness | η | 2.76 | Resistance to change in electron distribution. |

This interactive table is based on data from the study of 2-(4-fluorophenoxy) acetic acid. eurjchem.comeurjchem.comresearchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. wolfram.comuni-muenchen.delibretexts.orglibretexts.org It is mapped onto a surface of constant electron density, using a color scale to indicate different potential values. wolfram.comlibretexts.org Typically, regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, are colored red. walisongo.ac.id Regions of positive electrostatic potential (electron-poor), susceptible to nucleophilic attack, are colored blue. walisongo.ac.id Green areas represent regions of neutral potential. wolfram.com

For this compound, the MEP map would be expected to show significant negative potential around the electronegative oxygen atoms of the hydroxyl and ether groups, as well as the fluorine atom. These sites represent the most likely points for hydrogen bonding and other electrophilic interactions. Positive potential would likely be concentrated around the hydroxyl hydrogen atom, making it a primary site for nucleophilic attack. eurjchem.comeurjchem.comresearchgate.net

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmdpi.com The Hirshfeld surface is generated by partitioning the crystal's electron density into molecular fragments. researchgate.net Distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are used to generate a two-dimensional "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. nih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Fluorophenoxy Analog (Note: Data is for the analog 2-(4-fluorophenoxy) acetic acid and is illustrative for this compound)

| Contact Type | Contribution (%) |

| H···H | 42.6 |

| O···H/H···O | 28.5 |

| C···H/H···C | 15.3 |

| F···H/H···F | 6.2 |

| C···C | 4.6 |

| Other | 2.8 |

This interactive table is based on data from the study of 2-(4-fluorophenoxy) acetic acid. eurjchem.comeurjchem.comresearchgate.net

3D Energy Frameworks for Understanding Crystal Packing Modes

To further quantify the forces driving crystal packing, 3D energy frameworks can be calculated. nih.govnih.gov This method involves computing the pairwise interaction energies between a central molecule and its neighbors within a defined radius. These energies are categorized into electrostatic, polarization, dispersion, and repulsion components. nih.gov The results are visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the strength of the interaction. nih.gov

For the analog 2-(4-fluorophenoxy) acetic acid, energy framework analysis showed that dispersion forces were the most significant contributors to the total interaction energy, which is common for organic molecules. eurjchem.comeurjchem.comresearchgate.netnih.gov The visualization helps to identify the dominant packing topologies and the anisotropy of the intermolecular forces within the crystal. nih.gov

Table 4: Calculated Intermolecular Interaction Energies for a Fluorophenoxy Analog (Note: Data is for the analog 2-(4-fluorophenoxy) acetic acid and is illustrative for this compound)

| Energy Type | Value (kJ/mol) |

| Electrostatic | -53.2 |

| Polarization | -17.5 |

| Dispersion | -81.3 |

| Repulsion | 48.6 |

| Total Energy | -103.4 |

This interactive table is based on data from the study of 2-(4-fluorophenoxy) acetic acid. eurjchem.comeurjchem.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Fluorophenoxy Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govrutgers.edusemanticscholar.org By identifying key molecular descriptors (physicochemical properties like lipophilicity, electronic properties, or steric parameters), QSAR models can predict the activity of new, unsynthesized compounds. nih.govdovepress.com

For a class of compounds like fluorophenoxy derivatives, a QSAR study would involve synthesizing a library of related molecules and measuring their biological activity (e.g., as anticancer or antimicrobial agents). mdpi.comnih.gov Then, various molecular descriptors would be calculated for each derivative. Statistical methods, such as multiple linear regression, are used to build an equation that relates these descriptors to the observed activity. semanticscholar.org Such models are crucial in drug discovery for optimizing lead compounds and designing new derivatives with potentially enhanced efficacy. dovepress.com For example, a hypothetical QSAR equation might take the form:

log(1/IC₅₀) = a(logP) + b(Dipole Moment) + c*(qC1) + d

where IC₅₀ is the concentration for 50% inhibition, logP is a measure of lipophilicity, and qC1 is the charge on a specific atom. dovepress.com The coefficients (a, b, c) indicate the relative importance of each descriptor to the biological activity.

Theoretical Insights into Reaction Mechanisms and Pathways

Computational and theoretical chemistry studies provide invaluable insights into the reaction mechanisms and pathways involved in the synthesis and transformation of this compound and its analogs. These studies elucidate the intricate details of reaction energetics, transition states, and the influence of various factors on reaction outcomes.

One of the primary synthetic routes to diaryl ethers, including this compound, is through nucleophilic aromatic substitution (SNAr) reactions. Computational investigations have shed light on the mechanism of base-catalyzed diaryl ether formation. nih.gov Density functional theory (DFT) calculations have been employed to model the reactions of metal phenoxides with halobenzenes. These studies reveal that the activation barriers for ether formation are significantly influenced by the electronic properties of the substituents on the aromatic rings. nih.gov For instance, electron-withdrawing groups on the halobenzene generally lower the activation energy, facilitating the reaction. nih.gov

The distortion/interaction energy model has been used to explain these trends, indicating that a major component of the activation energy is the energy required to distort the aryl fluoride (B91410) reactant into the geometry it adopts at the transition state. nih.gov Theoretical models also predict the potential for resonance-stabilized aryl anion intermediates, known as Meisenheimer complexes, particularly when the fluorobenzene (B45895) is highly electron-deficient or when chelating substituents are present. nih.gov

The role of the metal cation in these reactions has also been a subject of theoretical inquiry. Computational results suggest that the metal cation does not necessarily increase the rate of reaction but plays a crucial role in binding the leaving group, such as fluoride, thereby facilitating its displacement. nih.gov Interestingly, it has been found that the reaction barrier tends to decrease as the size of the metal cation increases within the same group of the periodic table. This is attributed to the phenoxide becoming less distorted in the transition state with a larger metal cation. nih.gov

Alternative synthetic strategies, such as the Ullmann condensation, have also been investigated computationally. The generally accepted mechanism for the Ullmann C-O cross-coupling involves the oxidative addition of an organic halide to a copper catalyst. nih.gov Theoretical studies can help in understanding the catalytic cycle and the influence of ligands and bases on the reaction efficiency.

Furthermore, computational studies extend to understanding the reactivity of phenolic compounds in other contexts, such as their antioxidant activity. For phenols and their analogs, theoretical calculations can determine parameters like bond dissociation enthalpy (BDE) of the O-H bond, ionization potential (IP), and electron affinity (EA). These parameters are crucial for predicting the preferred mechanism of radical scavenging, which can occur via hydrogen atom transfer (HAT), sequential electron transfer-proton transfer (SET-PT), or sequential proton loss-electron transfer (SPLET). nih.govnih.gov While not directly a reaction pathway for synthesis, this provides insight into the chemical behavior of the phenolic moiety of this compound.

Key Theoretical Findings for Diaryl Ether Formation Mechanisms

| Mechanistic Aspect | Theoretical Finding | Significance |

| Substituent Effects | Electron-withdrawing groups on the aryl halide lower the activation barrier for SNAr reactions. nih.gov | Predicts reactivity and allows for tuning of reaction conditions based on substrate electronics. |

| Transition State | The major component of the activation energy is the distortion of the aryl fluoride to its transition state geometry. nih.gov | Provides a deeper understanding of the energetic landscape of the reaction. |

| Reaction Intermediates | Meisenheimer complexes are energetically disfavored unless the aryl halide is very electron-deficient or contains chelating groups. nih.gov | Helps in predicting the stability of intermediates and the overall reaction pathway. |

| Role of Metal Cation | The metal cation facilitates the displacement of the leaving group by binding to it. nih.gov | Explains the importance of the cation in base-catalyzed reactions. |

| Cation Size Effect | The reaction barrier decreases with increasing size of the group I metal cation. nih.gov | Offers a strategy for optimizing reaction rates by selecting the appropriate metal cation. |

Research Applications and Emerging Areas of 4 2 Fluorophenoxy Phenol and Its Derivatives

Contribution to Medicinal Chemistry Research and Drug Design

The 4-(2-fluorophenoxy)phenol moiety is a prominent structural motif in the design and synthesis of targeted therapies, particularly in the realm of oncology. Its presence in a molecule can influence potency, selectivity, and pharmacokinetic properties.

Development of Kinase Inhibitors (e.g., c-Met, VEGFR-2)

The diaryl ether structure is a well-established pharmacophore for kinase inhibitors, and derivatives of this compound have been extensively explored as potent inhibitors of key kinases involved in cancer progression, such as c-Met and VEGFR-2.

Researchers have synthesized series of 4-(2-fluorophenoxy)quinoline derivatives that have demonstrated significant inhibitory activity against the c-Met kinase. nih.govresearchgate.netnih.gov One study reported a series of 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) moiety. Several of these compounds exhibited strong efficacy against c-Met kinase, with IC50 values in the single-digit nanomolar range, comparable to the known inhibitor, foretinib. nih.gov For instance, compound 21c from this series was identified as a highly promising candidate. nih.gov

Another study focused on 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives. The most promising compound from this series, compound 16 , displayed a c-Met kinase IC50 value of 1.1 nM. researchgate.net Furthermore, novel 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives have been developed, with compound 26c showing a c-Met kinase IC50 of 8.2 nM. nih.gov

While direct synthesis from this compound for VEGFR-2 inhibitors is less explicitly detailed in the provided search results, the broader class of 4-phenoxyquinoline derivatives has been successfully developed as potent VEGFR-2 inhibitors. This suggests the high potential of this compound as a starting material for such compounds. For example, a novel triple angiokinase inhibitor, WXFL-152, which is a 4-oxyquinoline derivative, has shown potent inhibition of VEGFR2 with an IC50 of 9.4 nmol/L. orst.edu

Table 1: c-Met Kinase Inhibitory Activity of this compound Derivatives

| Compound | c-Met IC50 (nM) | Reference |

|---|---|---|

| 21b | Single-digit nM range | nih.gov |

| 21c | Single-digit nM range | nih.gov |

| 21i | Single-digit nM range | nih.gov |

| 16 | 1.1 | researchgate.net |

| 26c | 8.2 | nih.gov |

Exploration as Scaffolds for Potential Anticancer Agents

The potent kinase inhibitory activity of this compound derivatives translates to significant anticancer potential. These compounds have been evaluated for their in vitro cytotoxic activity against various human cancer cell lines.

The 4-(2-fluorophenoxy)quinoline derivatives mentioned previously have demonstrated notable cytotoxicity. For example, compound 21c showed excellent cytostatic activity with IC50 values ranging from 0.01 to 0.53 µM against H460, HT-29, MKN-45, U87MG, and SMMC-7721 cancer cell lines. nih.gov This activity was reported to be 1.7-2.2 times more potent than foretinib. nih.gov

Similarly, compound 16 from another series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives exhibited remarkable cytotoxicity against HT-29, MKN-45, and A549 cells, with IC50 values of 0.08, 0.22, and 0.07 µM, respectively. researchgate.net These values were 3.1, 1.4, and 2.1-fold more active than foretinib in the respective cell lines. researchgate.net The bipyridine derivative 26c also showed potent cytotoxicity against the c-Met-addicted MKN-45 cell line with an IC50 of 3 nM, which was superior to foretinib (IC50 = 23 nM). nih.gov

Table 2: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 21c | H460 | 0.01 - 0.53 | nih.gov |

| HT-29 | 0.01 - 0.53 | nih.gov | |

| MKN-45 | 0.01 - 0.53 | nih.gov | |

| U87MG | 0.01 - 0.53 | nih.gov | |

| SMMC-7721 | 0.01 - 0.53 | nih.gov | |

| 16 | HT-29 | 0.08 | researchgate.net |

| MKN-45 | 0.22 | researchgate.net | |

| A549 | 0.07 | researchgate.net | |

| 26c | MKN-45 | 0.003 | nih.gov |

Role as Intermediates for Novel Pharmaceutical Compounds

Beyond its direct incorporation into bioactive scaffolds, this compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its chemical reactivity allows for further molecular elaborations to build complex drug architectures. The fluorinated structure can enhance metabolic stability and cell permeability of the final drug molecule. Phenolic intermediates, in general, are widely used in the synthesis of active pharmaceutical ingredients (APIs).

Involvement in Agrochemical Research and Development

The structural motifs present in this compound are also relevant to the agrochemical industry. Phenoxy compounds have a long history of use in this sector, and the introduction of fluorine can modulate the biological activity and environmental profile of these chemicals.

Building Blocks for Herbicides and Fungicides

Phenoxy compounds are a well-known class of herbicides, with 2,4-D (2,4-dichlorophenoxyacetic acid) being a classic example. The this compound structure provides a template for the synthesis of new herbicidal agents. While specific commercial herbicides directly derived from this compound are not detailed in the provided search results, the general utility of phenoxy structures as building blocks for herbicides is well-established. For instance, novel 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives have been designed and synthesized for use as herbicides.

Similarly, in the field of fungicides, phenoxy-containing structures are of interest. Patents describe antifungal compounds such as 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1- nih.govresearchgate.netorst.edutriazol-1-yl ethanol derivatives and fungicides based on (E)-methyl 2-[2-(4-phenoxypyrimidin-2-yloxy)phenyl]-3-methoxypropenoate. These examples highlight the potential of the this compound scaffold as a starting point for the development of novel fungicides.

Studies on Environmentally Benign Pesticides

There is an increasing demand for the development of pesticides with improved environmental profiles, including enhanced biodegradability and reduced off-target toxicity. The environmental fate of pesticides, including their breakdown by sunlight (photolysis), water (hydrolysis), and microbial activity, is a critical consideration. The presence and position of halogen atoms, such as fluorine, on an aromatic ring can influence the persistence and degradation pathways of a pesticide in the environment. Research into the environmental fate of fluorinated pesticides is ongoing to understand their persistence and potential for bioaccumulation. The development of more efficient and environmentally friendly agricultural solutions is a key area of research where intermediates like this compound could play a role.

Applications in Materials Science and Polymer Chemistry

Fabrication of Siloxane-Based Polymers with Enhanced Properties

While direct research detailing the incorporation of this compound into siloxane-based polymers is not extensively documented in publicly available literature, the synthesis of polysiloxanes with aryloxy-pendant groups is a known strategy for enhancing polymer properties. Generally, the introduction of aromatic groups, such as phenoxy or phenyl moieties, into the polysiloxane backbone can increase the refractive index and improve the thermal and UV stability of the resulting material. For instance, phenoxyphenylsilane monomers have been synthesized and polymerized to create materials with high refractive indices, excellent stability, and good compatibility with metal oxide nanoparticles, making them suitable for applications like LED encapsulants.

Polymers with phenyl-substituted siloxane units are noted for their superior optical properties, including optical clarity, which is attributed to an increased refractive index and reduced birefringence. mcmaster.ca The synthesis of these materials can be achieved through various methods, including condensation polymerization and ring-opening polymerization (ROP) of cyclic siloxane monomers. mcmaster.ca Given these established principles, it is plausible that incorporating a fluorophenoxy group from a precursor like this compound could further modify properties such as gas permeability, surface energy, and chemical resistance, aligning with the broader goal of creating functionalized polysiloxanes for advanced applications.

Integration into Fluorophenoxy-Substituted Polyphosphazene Biomaterials

A significant area of application for fluorophenoxy phenols is in the development of advanced polyphosphazene biomaterials for medical devices. nih.gov Polyphosphazenes are hybrid inorganic-organic polymers with a backbone of alternating phosphorus and nitrogen atoms, which can be functionalized with various organic side groups. wikipedia.org This versatility allows for the fine-tuning of their physical and biological properties. fiveable.menih.gov

Researchers have synthesized novel crosslinkable polyphosphazenes by incorporating fluorophenoxy side groups, such as 4-fluorophenoxy and 4-(trifluoromethyl)phenoxy, onto a poly[bis(octafluoropentoxy) phosphazene] (X-OFP) platform. nih.govbiomaterials.org The introduction of these fluorophenoxy moieties has been shown to impart several beneficial properties to the resulting biomaterials.

Enhanced Mechanical and Surface Properties: The linkage of fluorophenoxy groups to the polyphosphazene backbone increases the surface stiffness of the material. nih.govnih.gov For example, new polymers designated LS02 (containing 4-fluorophenoxy) and LS03 (containing 4-(trifluoromethyl)phenoxy) exhibited the highest surface moduli among all tested polyphosphazene coatings, with an approximate 5-fold increase in modulus after crosslinking. nih.gov This enhanced mechanical strength is crucial for the durability of coatings on medical devices. nih.gov

Improved Antimicrobial Effects: A key finding is that fluorophenoxy-substituted polyphosphazenes demonstrate significantly reduced bacterial adhesion and biofilm formation. nih.govbiomaterials.org Studies involving Staphylococcus epidermidis and Staphylococcus aureus showed that polymers LS02 and LS03 exhibited the lowest bacterial adhesion among all tested polyphosphazene coatings. nih.gov This suggests that the incorporation of fluorophenoxy units is effective in generating surfaces that resist microbial infection. biomaterials.org In biofilm formation experiments, these new polymers remained biofilm-free for up to 28 days. nih.govnih.gov

Excellent Hemocompatibility: For blood-contacting medical devices, hemocompatibility is critical. Research has demonstrated that these new polyphosphazenes containing fluorophenoxy side groups are hemocompatible. nih.govnih.govresearchgate.net Plasma coagulation and platelet adhesion/activation experiments confirmed their resistance to thrombosis formation, making them a promising new generation of materials for medical devices with improved biocompatibility. nih.govnih.gov

Comparison of Fluorophenoxy-Substituted Polyphosphazene Properties

| Polymer | Substituent Group | Key Enhanced Property | Research Finding |

|---|---|---|---|

| LS02 | 4-Fluorophenoxy | Increased Surface Stiffness | Showed one of the highest surface moduli among tested polyphosphazenes. nih.gov |

| LS03 | 4-(Trifluoromethyl)phenoxy | Increased Surface Stiffness | Exhibited a ~5-fold increase in modulus compared to before crosslinking. nih.gov |

| LS02 & LS03 | Fluorophenoxy Groups | Reduced Bacterial Adhesion | Significantly lower adhesion for both S. epidermidis and S. aureus compared to other polyphosphazenes. nih.govbiomaterials.org |

| LS02 & LS03 | Fluorophenoxy Groups | Inhibition of Biofilm Formation | Surfaces remained biofilm-free for up to 28 days in experiments. nih.gov |

| LS02 & LS03 | Fluorophenoxy Groups | Hemocompatibility | Demonstrated resistance to plasma coagulation and platelet adhesion. nih.govnih.gov |

Utilization in Organic Electronics and Photonic Materials

The field of organic electronics utilizes carbon-based small molecules and polymers to create components for various devices. researchgate.netfrontiersin.org The synthesis of new organic semiconductors is a driving force behind advancements in this area. researchgate.net While specific studies detailing the use of this compound in organic electronic materials are limited, its structural isomer, 4-(4-Fluorophenoxy)phenol, is noted for its utility in research focused on organic electronics and photonic materials. chemimpex.com This suggests that the fluorophenoxy phenol (B47542) scaffold is of interest to this field. Such compounds can serve as building blocks or intermediates in the synthesis of more complex molecules with specific electronic or optical properties. The introduction of fluorine can enhance stability and influence the electronic characteristics of the final material.

Research in Display Technologies and Solar Cells

Similar to its application in organic electronics, the isomer 4-(4-Fluorophenoxy)phenol is also utilized in research contributing to advancements in display technologies and solar cells. chemimpex.com These applications often rely on materials with tailored optical and electronic properties. For example, polyphosphazenes with aryloxy side groups have been investigated for their potential in optical waveguide applications due to their tunable refractive indices and thermal stability. nih.gov Although direct application of this compound in commercial display or solar cell technologies is not documented, its chemical structure is relevant to the types of molecules used to build materials for these purposes, such as components for Organic Light-Emitting Diodes (OLEDs) or dye-sensitized solar cells.

Catalytic Roles of this compound and Related Complexes

Inclusion as Ligands in Metal-Organic Catalysts

There is limited specific evidence of this compound being used as a ligand in metal-organic catalysts. However, the broader class of phenol derivatives is widely used in catalysis. Transition metal complexes involving phenol or phenoxide ligands are studied for various oxidation reactions. orientjchem.orgnih.gov For example, copper complexes with different ligands are known to catalyze the oxidation of phenols. nih.govrsc.org The electronic properties of the phenol ligand, which can be modified by substituents like fluorine, can influence the catalytic activity of the metal complex. For instance, mechanistic studies on the aerobic oxidation of benzyl alcohol using copper(II) complexes with phenol-containing ligands revealed that substituents on the phenol ring affect the acidity and, consequently, the intramolecular proton transfer that is part of the catalytic cycle. rsc.org This highlights the potential for fluorophenoxy phenols to serve as ligands in catalysts where tuning electronic properties is key to controlling the reaction.

Participation in Specific Catalytic Reactions

Derivatives of fluorinated phenols serve as essential components in the synthesis of specialized catalysts. While this compound itself is not directly used as a catalyst, its structural motifs are incorporated into more complex molecules, such as Schiff bases, which then act as ligands. These ligands coordinate with metal ions to form complexes that exhibit significant catalytic activity.

For example, a tetradentate Schiff base ligand, (E)-4-fluoro-2-(1-((2-(piperazin-1-yl)ethyl)imino)ethyl)phenol, was synthesized through the condensation of 5-fluoro-2-hydroxyacetophenone with 2-(1-piperazinyl)ethylamine. mdpi.com This fluorophenol-derived ligand was then coordinated with copper(II) salts to create water-soluble complexes. mdpi.com These resulting Cu(II) complexes demonstrated notable capability as catalysts for the selective oxidation of o-catechol to o-benzoquinone in aqueous solutions, utilizing the environmentally benign oxidant hydrogen peroxide under mild conditions. mdpi.com This highlights the role of fluorophenoxy-type structures in forming the backbone of ligands that facilitate important catalytic transformations.

Similarly, other studies have explored the use of metal complexes for the catalytic mineralization of phenol and chlorophenols, underscoring the broader interest in catalytic systems for degrading phenolic compounds. mdpi.com Iron-based complexes, for instance, have been employed in modified Fenton reactions to effectively oxidize phenol at neutral pH levels. scielo.org.mx

Environmental Bioremediation Studies of Fluorophenoxy Compounds

Fluorophenoxy compounds, which are integral to many commercial herbicides, are recognized as environmental contaminants. researchgate.netgoogle.com Their widespread use in agriculture can lead to the contamination of soil and water systems. researchgate.net Consequently, there is a significant research focus on bioremediation, a process that utilizes microorganisms to degrade these xenobiotic compounds into less toxic substances. researchgate.netnih.gov Bacteria, in particular, have demonstrated a remarkable capacity to use complex organic pollutants, including fluorinated aromatic compounds, as sources of carbon and energy. nih.gov

Investigation of Microbial Degradation Pathways by Bacterial Strains (e.g., Pseudomonas sp., Aeromonas sp., Arthrobacter sp.)

Microbial degradation offers a promising and environmentally friendly approach to remediate sites contaminated with fluorophenoxy compounds and other herbicides. Several bacterial genera have been identified as being particularly effective at breaking down these complex chemical structures.

Pseudomonas sp.

Strains of the genus Pseudomonas are well-known for their ability to degrade a wide range of xenobiotic compounds, including fluorinated aromatics. mdpi.comnih.gov A strain identified as Pseudomonas sp. B2 was found to use the aryloxyphenoxypropionate (AOPP) herbicide clodinafop propargyl as its sole source of carbon, nitrogen, and energy, degrading 87.14% of an initial 80 mg/L concentration. nih.gov The degradation pathway involves the initial hydrolysis of the herbicide to its active acid form and another key metabolite, 4-(4-Chloro-2-fluoro-phenoxy)-phenol. nih.gov Other studies have noted that Pseudomonas strains can metabolize fluorobenzoates, with the initial dioxygenation step being critical for eliminating the fluoride (B91410) ion. nih.gov The versatility of this genus is further demonstrated by its ability to degrade other fluorinated compounds, such as pentafluorosulfanyl-substituted aminophenols and even highly stable perfluorinated substances like PFOA. nih.govmdpi.com

Aeromonas sp.

The genus Aeromonas has also been implicated in the bioremediation of fluorophenoxy herbicides. Research has identified that strains of Aeromonas sp. can effectively degrade the herbicide clodinafop propargyl. researchgate.net The degradation process by Aeromonas sp. was accompanied by the release of chloride ions and the formation of a major metabolite, 4-(4-chloro-2-fluorophenoxy) phenol. researchgate.net The capability of Aeromonas species to metabolize complex organic pollutants is further supported by studies showing their effectiveness in degrading other challenging compounds, such as the synthetic estrogen 17α-ethinylestradiol. mdpi.com

Arthrobacter sp.

Members of the genus Arthrobacter have been shown to degrade fluorophenols through a distinct and novel pathway. An isolate, Arthrobacter sp. strain IF1, was capable of using 4-fluorophenol (B42351) as its sole carbon and energy source, leading to its complete mineralization. nih.govrug.nlnih.gov Unlike typical pathways that proceed through a fluorocatechol intermediate, this strain utilizes a monooxygenase to initiate the degradation. nih.govrug.nl This enzyme reaction results in immediate defluorination, yielding benzoquinone, which is then reduced to hydroquinone (B1673460). nih.govnih.gov The hydroquinone is further metabolized via the β-ketoadipic acid pathway. nih.govrug.nlnih.gov This initial dehalogenation is significant as it removes the halogen atom at the start of the metabolic sequence.

| Bacterial Genus | Compound Degraded | Key Pathway/Enzyme | Reference |

|---|---|---|---|

| Pseudomonas sp. | Clodinafop Propargyl | Hydrolysis, Dioxygenation | nih.gov |

| Aeromonas sp. | Clodinafop Propargyl | Hydrolysis with chloride release | researchgate.net |

| Arthrobacter sp. | 4-Fluorophenol | Initial defluorination by monooxygenase to hydroquinone | nih.govrug.nlnih.gov |

Identification of Degradative Metabolites (e.g., 4-(4-chloro-2-fluorophenoxy)phenol)

The identification of metabolic intermediates is crucial for elucidating the biodegradation pathways of fluorophenoxy compounds. These metabolites can sometimes be more toxic than the parent compound, making their characterization an essential aspect of environmental risk assessment. mdpi.commdpi.com

One of the key identified metabolites from the degradation of aryloxyphenoxypropionate herbicides like clodinafop propargyl is 4-(4-chloro-2-fluorophenoxy)phenol . nih.govresearchgate.net Its formation has been confirmed in studies involving both Pseudomonas sp. and Aeromonas sp., indicating it is a common intermediate in the breakdown of this class of herbicides. nih.govresearchgate.net

In the degradation of simpler fluorinated phenols, other metabolites are observed. For instance, the degradation of 4-fluorophenol by Arthrobacter sp. strain IF1 proceeds through the formation of hydroquinone and subsequently hydroxyquinol , maleylacetic acid , and β-ketoadipic acid . nih.govrug.nlnih.gov In other contexts, the catabolism of fluorobenzoates by Pseudomonas sp. has been shown to produce 2-Fluoro-cis,cis-muconic acid as a dead-end metabolite. nih.gov

| Parent Compound | Bacterial Strain | Identified Metabolite(s) | Reference |

|---|---|---|---|

| Clodinafop Propargyl | Pseudomonas sp. B2 | Clodinafop acid, 4-(4-chloro-2-fluorophenoxy)phenol | nih.gov |

| Clodinafop Propargyl | Aeromonas sp. | 4-(4-chloro-2-fluorophenoxy)phenol | researchgate.net |

| 4-Fluorophenol | Arthrobacter sp. IF1 | Hydroquinone, Hydroxyquinol | nih.govnih.gov |

| 2- and 3-Fluorobenzoate | Pseudomonas sp. B13 | 2-Fluoro-cis,cis-muconic acid | nih.gov |

Concluding Remarks and Future Research Perspectives

Synthesis and Functionalization Advancements of 4-(2-Fluorophenoxy)phenol

The construction of the diaryl ether bond in this compound is central to its synthesis. Traditional and modern catalytic methods are continually being refined to improve efficiency, yield, and sustainability.

Synthesis: The primary methods for synthesizing the diaryl ether linkage are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).

Ullmann Condensation: This classical copper-catalyzed reaction involves coupling an aryl halide with a phenol (B47542). wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and polar, high-boiling solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org However, significant progress has been made. Modern protocols utilize soluble copper catalysts with various ligands, such as N,N-dimethylglycine, which can lower the reaction temperature to around 90°C and improve tolerance for different functional groups. organic-chemistry.org The development of heterogeneous copper catalysts, such as those supported on alumina (B75360) or cellulose, offers the advantages of easy recovery and reuse, making the process more economical and environmentally friendly for industrial applications. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an activated aryl halide with a phenoxide. The fluorine atom in a compound like 1,2-difluorobenzene (B135520) can activate the ring towards nucleophilic attack, facilitating the substitution reaction with a phenoxide. This pathway can be advantageous as it may proceed under milder conditions than the classical Ullmann reaction.

Table 1: Comparison of Synthetic Methods for Diaryl Ether Formation

| Method | Typical Catalyst | Common Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Traditional Ullmann Condensation | Copper powder or salts (stoichiometric) | High temperatures (>200°C), polar solvents | Well-established for certain substrates | Harsh conditions, low functional group tolerance, high catalyst loading wikipedia.org |

| Modern Ullmann Condensation | Soluble Cu(I)/Cu(II) salts with ligands (e.g., N,N-dimethylglycine) | Lower temperatures (90-120°C) | Milder conditions, broader substrate scope, lower catalyst loading organic-chemistry.orgnih.gov | Ligand cost and stability |

| Heterogeneous Ullmann Condensation | Supported Cu catalysts (e.g., on alumina) | Varies, often milder than traditional | Catalyst is recyclable, improved sustainability nih.govresearchgate.net | Potential for lower activity compared to homogeneous systems |

| Nucleophilic Aromatic Substitution (SNAr) | Base-mediated (e.g., K2CO3, NaH) | Moderate temperatures, depends on substrate activation | Often metal-free, high regioselectivity | Requires an electron-withdrawing or activating group on the aryl halide |

Functionalization: Future advancements will likely focus on the selective functionalization of the this compound scaffold. The presence of two distinct aromatic rings and a phenolic hydroxyl group offers multiple sites for modification.

C-H Functionalization: Direct C-H activation is a powerful, atom-economical strategy for modifying aromatic rings. nih.gov Research into transition-metal-catalyzed C-H functionalization, particularly reactions directed by the existing ortho-fluorine or the phenol group, could enable the precise installation of new substituents. whiterose.ac.ukacs.org This would allow for the creation of diverse derivatives without the need for pre-functionalized starting materials, streamlining the synthesis of compound libraries for screening. nih.gov

Hydroxyl Group Modification: The phenolic -OH group is a prime target for functionalization. Standard reactions like etherification and esterification can be used to append various chemical moieties, altering the molecule's solubility, polarity, and biological activity. researchgate.net

Outlook on Structure-Activity Relationships in Fluorophenoxy Systems

The "fluorophenoxy" moiety is a key component in many bioactive molecules. Understanding how structural modifications affect biological activity—the structure-activity relationship (SAR)—is crucial for designing next-generation drugs and agrochemicals.

The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacological properties. nih.gov SAR studies on various classes of compounds incorporating a fluorophenoxy scaffold have revealed key insights. For instance, in a series of diaryl ether-based inhibitors of the bacterial enzyme FabV, para-benzenesulfonamides were identified as privileged motifs for enhancing potency. nih.gov In another study on antitumor diaryl ether derivatives, the presence of a chlorine or hydroxyl group at the para-position of one of the phenyl rings significantly boosted activity. nih.gov

For this compound derivatives, future SAR studies will likely focus on:

Position of Fluorine: Systematically moving the fluorine atom to the meta- and para-positions to probe the effect of its location on binding interactions and metabolic stability.